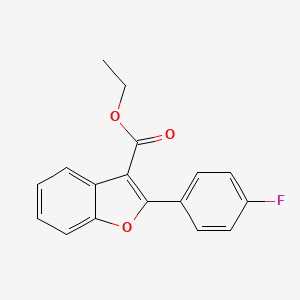
Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound has a fluorophenyl group attached to the benzofuran core, making it a unique and interesting molecule for various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate typically involves a multi-step process. One common method starts with commercially available starting materials such as 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene. The synthesis proceeds through several steps, including bromination, coupling reactions, and cyclization .
Bromination: The starting material, 2-bromo-4-methoxy-phenol, is prepared by brominating 4-methoxy-phenol.
Coupling Reaction: The brominated compound is then coupled with para-fluorophenylacetylene using a palladium-catalyzed coupling reaction.
Cyclization: The coupled product undergoes cyclization to form the benzofuran ring.
Esterification: Finally, the carboxylic acid group is esterified to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication .
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate can be compared with other benzofuran derivatives:
Ethyl 2-(4-Chlorophenyl)benzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-(4-Methylphenyl)benzofuran-3-carboxylate: Contains a methyl group instead of fluorine.
Ethyl 2-(4-Hydroxyphenyl)benzofuran-3-carboxylate: Has a hydroxyl group instead of fluorine.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .
Propriétés
Formule moléculaire |
C17H13FO3 |
|---|---|
Poids moléculaire |
284.28 g/mol |
Nom IUPAC |
ethyl 2-(4-fluorophenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H13FO3/c1-2-20-17(19)15-13-5-3-4-6-14(13)21-16(15)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3 |
Clé InChI |
CDKVZJQMYFCTIP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


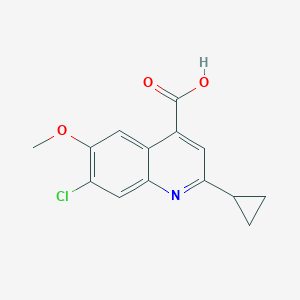
![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)
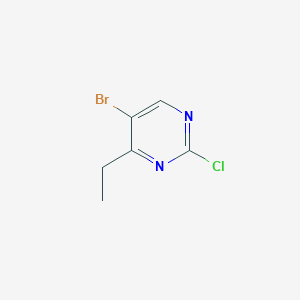
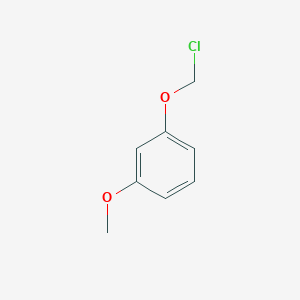
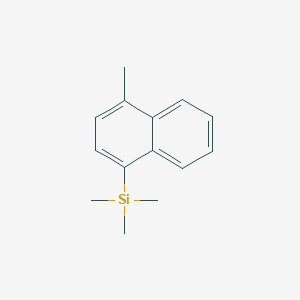
![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)
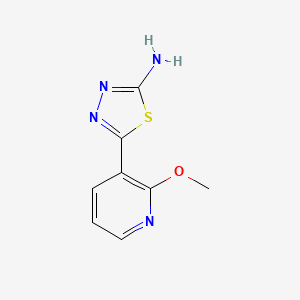

![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
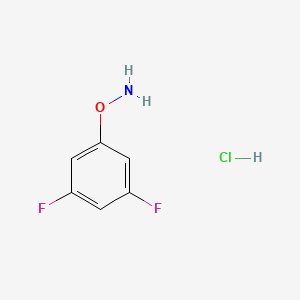

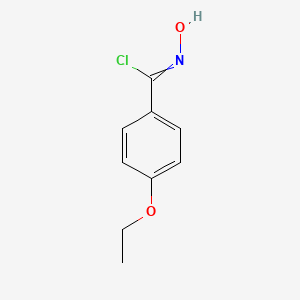

![1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine](/img/structure/B13700388.png)
